REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][OH:3].[CH3:7][C:8]([Si:11](Cl)([CH3:13])[CH3:12])([CH3:10])[CH3:9].N1C=CN=C1.O>CN(C)C=O>[Si:11]([O:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])([C:8]([CH3:10])([CH3:9])[CH3:7])([CH3:13])[CH3:12]
|
Name
|
|
Quantity
|
0.776 mL
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)OC
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 90 min stirring at RT
|
Duration
|
90 min
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl ether (3×15 ml)
|
Type
|
WASH
|
Details
|
washed with water (3×15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 9.787666e+07% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |